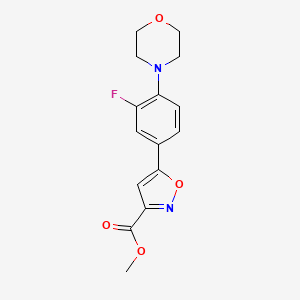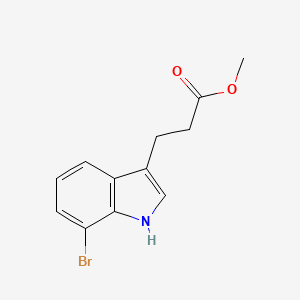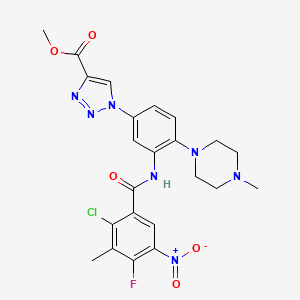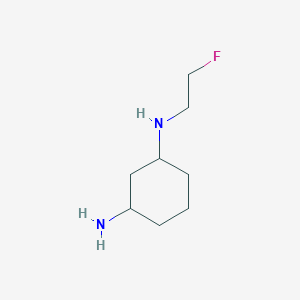
5'-Fluoro-2'-iodo-2-hydroxyacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “MFCD31567236” is a chemical entity with unique properties and potential applications in various scientific fields. It is known for its stability and reactivity, making it a valuable compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD31567236” involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of “MFCD31567236” is carried out in large-scale reactors where the reaction conditions are optimized for maximum efficiency. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to maintain consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: “MFCD31567236” undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
“MFCD31567236” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of “MFCD31567236” involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the context of its use, such as in therapeutic applications or chemical reactions.
Comparación Con Compuestos Similares
- Compound A
- Compound B
- Compound C
Comparison: “MFCD31567236” is unique due to its specific structural features and reactivity. Compared to similar compounds, it may offer advantages such as higher stability, better solubility, or more efficient catalytic properties.
Propiedades
Fórmula molecular |
C8H6FIO2 |
|---|---|
Peso molecular |
280.03 g/mol |
Nombre IUPAC |
1-(5-fluoro-2-iodophenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C8H6FIO2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,11H,4H2 |
Clave InChI |
NSMLGQBISMBXTD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)C(=O)CO)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


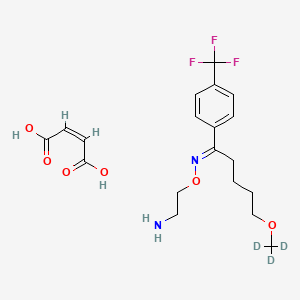
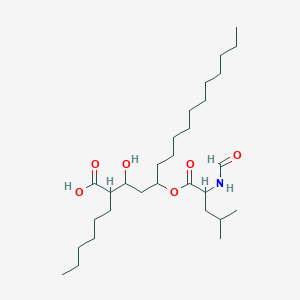
![3-[5-(Benzyloxy)-3-indolyl]-1-propanamine](/img/structure/B13715932.png)
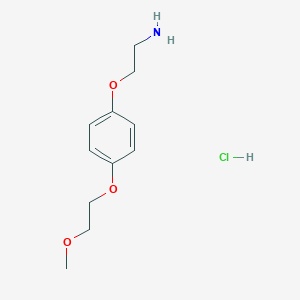
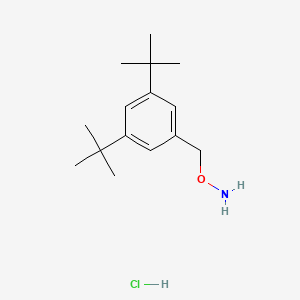
![2-[[4-[2-(tert-Butoxycarbonyl)ethyl]phenylethyl]amino]2',3'-O-isopropylideneadenosine-5'-N-ethylcarboxamide](/img/structure/B13715949.png)
